Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of chromenyl piperidine derivatives This compound is characterized by the presence of a chromenyl group, a piperidine ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized by the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.
Introduction of the Piperidine Ring: The chromenyl intermediate is then reacted with piperidine in the presence of a suitable catalyst to form the piperidine derivative.
Esterification: The final step involves the esterification of the piperidine derivative with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the chromenyl moiety can be oxidized to form a ketone.
Reduction: The carbonyl groups in the chromenyl and ester moieties can be reduced to alcohols.
Substitution: The phenyl group in the chromenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Studies focus on its interaction with biological targets and its pharmacokinetic properties.
Biochemistry: It is used as a probe to study enzyme mechanisms and receptor binding.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The chromenyl moiety is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate can be compared with other chromenyl piperidine derivatives:
This compound: Unique due to the presence of both chromenyl and piperidine moieties.
Chromenyl Derivatives: Compounds like 6-hydroxy-2-oxo-2H-chromen-7-yl derivatives exhibit similar biological activities but lack the piperidine ring.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylate derivatives have similar structural features but lack the chromenyl moiety.
Properties
IUPAC Name |
ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-2-29-24(28)17-8-10-25(11-9-17)15-18-12-23(27)30-22-14-19(21(26)13-20(18)22)16-6-4-3-5-7-16/h3-7,12-14,17,26H,2,8-11,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAXSNZSWYGVDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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